molecular formula C27H22N4O B2822533 N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE CAS No. 1164481-70-2

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE

Katalognummer: B2822533
CAS-Nummer: 1164481-70-2
Molekulargewicht: 418.5
InChI-Schlüssel: TYKMHYMNYAVQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a pyrazole-based acrylamide derivative characterized by a benzyl-substituted acrylamide backbone and a 4-methylphenyl-substituted pyrazole moiety. Its molecular structure integrates a cyano group at the α-position of the acrylamide, enhancing electron-withdrawing properties and influencing intermolecular interactions such as hydrogen bonding and π-π stacking . Synthetically, it is likely derived from condensation reactions involving cyanoacetamide derivatives and substituted pyrazole carbaldehydes, following protocols analogous to those in and .

Eigenschaften

IUPAC Name

(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c1-20-12-14-22(15-13-20)26-24(19-31(30-26)25-10-6-3-7-11-25)16-23(17-28)27(32)29-18-21-8-4-2-5-9-21/h2-16,19H,18H2,1H3,(H,29,32)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMHYMNYAVQKP-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a cyanoacetate derivative and a pyrazole derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-BENZYL-2-CYANO-3-(3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A systematic comparison with structurally related acrylamide-pyrazole hybrids is provided below, focusing on substituent effects, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Pyrazole-Acrylamide Derivatives

Compound Name Key Structural Features Synthesis Highlights Physicochemical/Biological Notes References
N-Benzyl-2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide 4-Methylphenyl on pyrazole; benzyl acrylamide Likely via Vilsmeier-Haack reaction (DMF/POCl₃) followed by benzylamine condensation High lipophilicity (logP ~4.2 estimated); potential for enhanced membrane permeability
2-Cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)acrylamide (4b) Naphthofuran substituent on pyrazole Synthesized using DMF/POCl₃; 70–80% yield Extended π-system may improve fluorescence; reduced solubility in polar solvents
N-Benzyl-2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide (4d) Coumarin core replacing pyrazole; hydroxy/oxo groups Condensation with benzylamine; characterized by IR/NMR Hydrogen-bonding capacity (via -OH); potential antioxidant/antimicrobial activity
N-Benzyl-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide 4-Bromophenyl on pyrazole Similar to target compound; bromine introduced via Suzuki coupling Halogen bonding potential; higher molecular weight (MW +79 vs. target); limited commercial data
(2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide Furyl substituent; E-configuration acrylamide Knoevenagel condensation; stereochemistry confirmed by NOESY Enhanced electron-richness (furan); possible redox activity

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methylphenyl group in the target compound confers moderate hydrophobicity, favoring passive diffusion across biological membranes compared to polar analogs like 4d (coumarin derivative) .
  • Bromine substitution (as in ’s compound) may enhance halogen bonding in crystal packing or protein-ligand interactions, though this is speculative without crystallographic data .

Synthetic Accessibility :

  • Derivatives with naphthofuran () or coumarin () moieties require multi-step syntheses, whereas the target compound and its brominated analog () are accessible via straightforward condensations .

Hydrogen Bonding and Solubility: The cyano group in all compounds enables dipole interactions, but the absence of -OH/-NH groups in the target compound reduces aqueous solubility compared to 4d (logP ~2.8 vs. ~4.2) .

Structural Characterization: IR spectra consistently show cyano stretches at 2200–2250 cm⁻¹, while ¹H-NMR confirms acrylamide geometry (e.g., E-configuration in ) .

Biologische Aktivität

N-Benzyl-2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C27H22N4OC_{27}H_{22}N_{4}O, with a molecular weight of approximately 418.5 g/mol. The structure includes a cyano group, an acrylamide moiety, and a pyrazole ring, which contribute to its biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the cyano group may enhance electrophilic reactivity, while the pyrazole ring can modulate biological activities by interacting with cellular receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, research on similar pyrazole derivatives has demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic and breast cancer cells. Notably, compounds containing the 1H-pyrazole scaffold have shown effectiveness in inhibiting the growth of cancer cells through mechanisms involving mTORC1 pathway modulation and autophagy regulation .

Case Study: Antiproliferative Activity

A study focusing on related pyrazole compounds revealed that certain derivatives exhibited submicromolar antiproliferative activity against MIA PaCa-2 cells (a pancreatic cancer cell line). These compounds not only inhibited cell proliferation but also induced autophagic processes, suggesting a dual mechanism involving both cell cycle arrest and autophagy modulation .

CompoundIC50 (µM)Target Cell LineMechanism
Compound A0.5MIA PaCa-2mTORC1 inhibition
Compound B0.8MDA-MB-231Autophagy modulation
Compound C0.6HepG2Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties . Some studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) values for related compounds have been documented as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-benzyl-2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide?

  • Methodology :

  • Step 1 : Condensation of a pyrazole intermediate (e.g., 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol) to form the acrylamide backbone .
  • Step 2 : Benzylation via nucleophilic substitution using benzyl halides in anhydrous solvents (e.g., DMF) under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side reactions (e.g., over-alkylation) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and acrylamide geometry (e.g., vinyl proton coupling constants J=1214HzJ = 12–14 \, \text{Hz}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis (if crystallizable) using SHELX software for bond-length/angle validation .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Assays :

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination) .
  • Anti-inflammatory Potential : Inhibition of COX-2 or LOX enzymes via ELISA .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Note : Use dimethyl sulfoxide (DMSO) as a vehicle control (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational methods enhance understanding of its structure-activity relationships?

  • DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gap, dipole moment) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) based on crystal structures from the PDB .
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM36 force field) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Example : Discrepancies in pyrazole ring conformation between X-ray and NMR data.

  • Solution :

Validate crystallographic data with SHELXL refinement (R-factor < 5%) .

Perform variable-temperature NMR to detect dynamic effects (e.g., ring flipping) .

Cross-validate with IR spectroscopy for functional group consistency .

Q. How can researchers optimize its pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH, -SO3_3H) to improve solubility (logP < 3) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., acrylamide hydrolysis) .
  • Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.